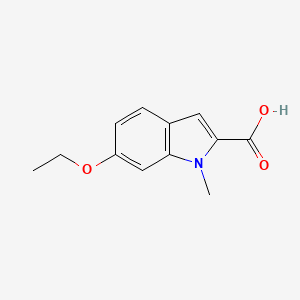

![molecular formula C11H13F3N2 B6361783 1-[(2,4,5-Trifluorophenyl)methyl]piperazine CAS No. 1240565-28-9](/img/structure/B6361783.png)

1-[(2,4,5-Trifluorophenyl)methyl]piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[(2,4,5-Trifluorophenyl)methyl]piperazine, or TFMPP, is an organic compound belonging to the class of piperazines. It is an aromatic heterocyclic compound, composed of a six-membered ring containing two nitrogen atoms and a methyl-substituted phenyl group. TFMPP is a white, crystalline solid with a melting point of 97–98 °C. It is soluble in water, alcohol, and benzene, and is slightly soluble in ether.

Wissenschaftliche Forschungsanwendungen

TFMPP has been used for numerous scientific research applications. It has been used as a substrate for monoamine oxidase and as a ligand for opioid receptors. It has also been used to study the effects of serotonin receptor agonists and antagonists, and as a tool to investigate the mechanism of action of various drugs.

Wirkmechanismus

TFMPP is an agonist of the serotonin 5-HT1A receptor and an antagonist of the 5-HT2A receptor. It is thought to act as a partial agonist at the 5-HT1A receptor, increasing serotonin levels in the brain and producing an anxiolytic effect. At the 5-HT2A receptor, it acts as an antagonist, blocking the receptor and preventing the activation of serotonin-mediated pathways.

Biochemical and Physiological Effects

TFMPP has been shown to produce a variety of biochemical and physiological effects in humans. It has been found to increase serotonin levels in the brain, resulting in anxiolytic, antidepressant, and anti-addictive effects. It has also been found to reduce impulsivity and improve cognitive function. In addition, it has been found to have anti-inflammatory and analgesic properties.

Vorteile Und Einschränkungen Für Laborexperimente

The use of TFMPP in laboratory experiments has several advantages. It is a relatively inexpensive compound and is relatively easy to synthesize. It is also soluble in a variety of solvents, making it easy to use in a variety of experiments. The main limitation of using TFMPP in laboratory experiments is that its effects are not always consistent, as it is a partial agonist and antagonist of serotonin receptors.

Zukünftige Richtungen

Future research on TFMPP could focus on its effects on other serotonin receptors, as well as its potential therapeutic uses. Research could also focus on its potential use as an anxiolytic drug or as an adjunct to antidepressant therapy. Additionally, research could be conducted to further elucidate its mechanism of action and to investigate its effects on other neurotransmitters and hormones. Finally, further research could be conducted to investigate the potential side effects of TFMPP, as well as its potential for abuse and addiction.

Synthesemethoden

TFMPP can be synthesized by the reaction of 2,4,5-trifluorobenzaldehyde with piperazine in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction is carried out in a solvent, such as ethanol or water, and the product is isolated by extraction.

Eigenschaften

IUPAC Name |

1-[(2,4,5-trifluorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-9-6-11(14)10(13)5-8(9)7-16-3-1-15-2-4-16/h5-6,15H,1-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWKJJROQOEMCC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)

![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol](/img/structure/B6361720.png)

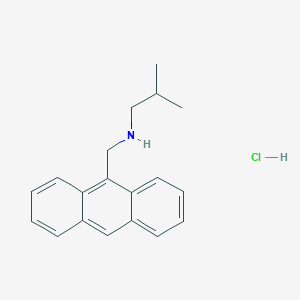

![1-{[(2-Methylpropyl)amino]methyl}naphthalen-2-ol hydrochloride](/img/structure/B6361721.png)

![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)

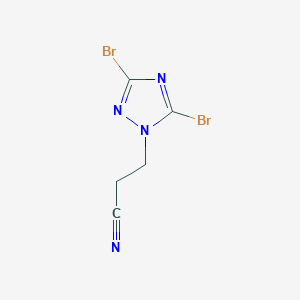

![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)

![3,5-Dibromo-1-[(3,4-difluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361765.png)

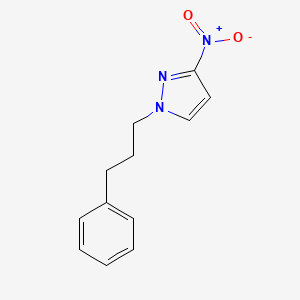

![1-[2-(4-Fluorophenoxy)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361766.png)

![3,5-Dibromo-1-[(2-nitrophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361782.png)

![2-(Dibromo-1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B6361790.png)